molecular formula C9H7BrClF3O2 B14072855 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride

Katalognummer: B14072855
Molekulargewicht: 319.50 g/mol
InChI-Schlüssel: XHFNMJRNMYMAKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride is an organic compound with the molecular formula C9H7BrClF3O2 and a molecular weight of 319.51 g/mol . It is a derivative of benzotrifluoride, characterized by the presence of bromine, chlorine, and methoxymethoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Analyse Chemischer Reaktionen

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form different functional groups or reduction to remove halogen atoms.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It may serve as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxymethoxy groups allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-3-chloro-2-(methoxymethoxy)benzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Eigenschaften

Molekularformel

C9H7BrClF3O2

Molekulargewicht

319.50 g/mol

IUPAC-Name

5-bromo-1-chloro-2-(methoxymethoxy)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrClF3O2/c1-15-4-16-8-6(9(12,13)14)2-5(10)3-7(8)11/h2-3H,4H2,1H3

InChI-Schlüssel

XHFNMJRNMYMAKL-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=C(C=C(C=C1Cl)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.